

# Cross-Referencing Spectroscopic Data of Tribromomethylphenylsulfone with Literature Values: A Comparative Guide

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## Compound of Interest

Compound Name: **Tribromomethylphenylsulfone**

Cat. No.: **B101507**

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This guide provides a comparative framework for cross-referencing experimentally obtained spectroscopic data of **Tribromomethylphenylsulfone** with established literature values. By presenting key spectral data from literature sources in a clear, tabular format and outlining detailed experimental protocols, this document serves as a practical resource for the verification and characterization of this compound.

## Summary of Literature Spectroscopic Data

The following tables summarize the available spectroscopic data for **Tribromomethylphenylsulfone** from scientific literature and databases. This information is crucial for researchers seeking to confirm the identity and purity of their synthesized or acquired samples.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.1 - 8.3	Multiplet	2H	Phenyl
7.6	Multiplet	3H	Phenyl

Solvent:  $\text{CDCl}_3$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in the searched literature.	-

Table 3: FT-IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
1580	Medium	Phenyl
1320	Strong	$\text{SO}_2$ asymmetric stretch
1150	Strong	$\text{SO}_2$ symmetric stretch

Sample Preparation: KBr Wafer[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
Detailed fragmentation data not available in the searched literature.	-	-

Molecular Weight: 392.89 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

To ensure accurate and reproducible results when comparing experimental data with the literature values above, the following detailed methodologies are recommended.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

**Materials:**

- **Tribromomethylphenylsulfone** sample (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- NMR tube (5 mm)
- Internal standard (e.g., Tetramethylsilane, TMS)

**Instrumentation:**

- NMR Spectrometer (e.g., 400 MHz or higher)

**Procedure:**

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Add a small amount of TMS as an internal standard.
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Reference the spectra to the TMS peak at 0 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

**Materials:**

- **Tribromomethylphenylsulfone** sample (1-2 mg)
- Potassium bromide (KBr), spectroscopic grade (approx. 200 mg)
- Mortar and pestle
- Pellet press

**Instrumentation:**

- FT-IR Spectrometer

**Procedure:**

- Thoroughly grind the sample with KBr in a mortar and pestle.
- Transfer the mixture to a pellet press die.
- Apply pressure to form a thin, transparent KBr pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer.
- Record the background spectrum (air).
- Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Identify and label the significant absorption peaks.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Materials:**

- **Tribromomethylphenylsulfone** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)

**Instrumentation:**

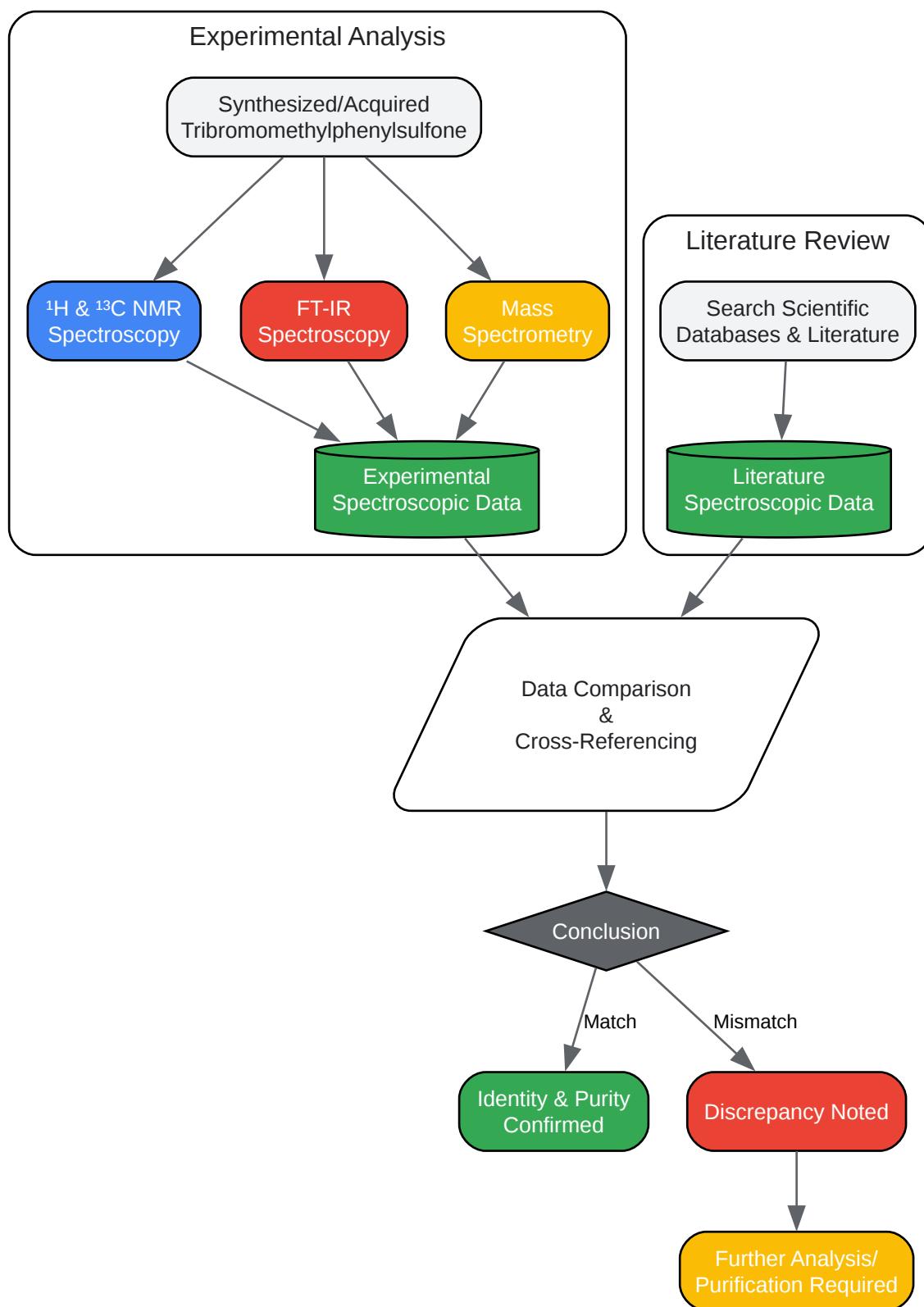
- Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

**Procedure:**

- Prepare a dilute solution of the sample in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer's ionization source.
- Acquire the mass spectrum over a suitable m/z range.
- Identify the molecular ion peak and major fragment ions.
- Analyze the fragmentation pattern to deduce structural information.

## Logical Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with literature values for the identification and characterization of **Tribromomethylphenylsulfone**.

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Caption: Workflow for Spectroscopic Data Comparison.

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## References

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